molecular formula C27H35N5O6 B13439494 Pixantrone-bis-(2'-N-BOC)

Pixantrone-bis-(2'-N-BOC)

Cat. No.: B13439494
M. Wt: 525.6 g/mol
InChI Key: VRRQAZAFZRQUBU-UHFFFAOYSA-N
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Description

Pixantrone-bis-(2’-N-BOC) is a derivative of pixantrone, an aza-anthracenedione compound. Pixantrone itself is known for its use as an antineoplastic agent, particularly in the treatment of relapsed or refractory aggressive non-Hodgkin B-cell lymphomas . Pixantrone-bis-(2’-N-BOC) is a modified version of pixantrone, designed to enhance its stability and reduce toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pixantrone-bis-(2’-N-BOC) involves the protection of the amino groups in pixantrone with tert-butyloxycarbonyl (BOC) groups. This is typically achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC groups.

Industrial Production Methods

Industrial production of Pixantrone-bis-(2’-N-BOC) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pixantrone-bis-(2’-N-BOC) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted amino derivatives.

Scientific Research Applications

Pixantrone-bis-(2’-N-BOC) has several scientific research applications:

    Chemistry: Used as a model compound for studying aza-anthracenedione chemistry.

    Biology: Investigated for its interactions with DNA and proteins.

    Medicine: Explored for its potential as a less cardiotoxic alternative to traditional anthracyclines in cancer therapy.

    Industry: Used in the development of new antineoplastic agents with improved safety profiles.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: Another aza-anthracenedione with similar DNA intercalating properties but higher cardiotoxicity.

    Doxorubicin: An anthracycline with a similar mechanism of action but greater cardiotoxicity.

Uniqueness

Pixantrone-bis-(2’-N-BOC) is unique due to its reduced cardiotoxicity and enhanced stability compared to other similar compounds . This makes it a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C27H35N5O6

Molecular Weight

525.6 g/mol

IUPAC Name

tert-butyl N-[2-[[6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-5,10-dioxobenzo[g]isoquinolin-9-yl]amino]ethyl]carbamate

InChI

InChI=1S/C27H35N5O6/c1-26(2,3)37-24(35)31-13-11-29-18-7-8-19(30-12-14-32-25(36)38-27(4,5)6)21-20(18)22(33)16-9-10-28-15-17(16)23(21)34/h7-10,15,29-30H,11-14H2,1-6H3,(H,31,35)(H,32,36)

InChI Key

VRRQAZAFZRQUBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C2C(=C(C=C1)NCCNC(=O)OC(C)(C)C)C(=O)C3=C(C2=O)C=CN=C3

Origin of Product

United States

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